Rimacalib specifically targets the ATP-binding site on the catalytic domain of CaMKII [1]. The table below summarizes its inhibitory profile against different CaMKII isoforms [2] [3]:
| CaMKII Isoform | IC₅₀ (μM) |
|---|---|
| CaMKIIα | ~1 μM |
| CaMKIIγ | ~30 μM |
CaMKII is activated by Ca²⁺/Calmodulin (Ca²⁺/CaM) binding, which displaces the autoinhibitory domain and allows ATP to bind for substrate phosphorylation [4] [1]. As an ATP-competitive inhibitor, this compound binds to the kinase domain's ATP-binding pocket, blocking enzymatic activity and the downstream signaling that leads to harmful SR Ca²⁺ leak [1].
Figure 1: this compound inhibits CaMKII activation by competing with ATP, preventing pathological SR Ca²⁺ leak.
This compound demonstrates significant anti-arrhythmic potential by specifically targeting pathological Ca²⁺ leak while preserving normal cardiac function [5].
Quantitative Effects on Calcium Handling The following data summarizes the compound's effects across different experimental models [5]:
| Experimental Model / Parameter | Effect of this compound | Control Value |
|---|---|---|
| Human Atrial Cardiomyocytes | ||
| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.72 ± 0.33 | 3.02 ± 0.91 |
| Human Failing LV Cardiomyocytes | ||
| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.78 ± 0.23 | 1.69 ± 0.27 |
| Murine Ventricular Cardiomyocytes | ||
| SR Ca²⁺ Leak (sparks/100 µm/s) | 0.30 ± 0.07 | 1.50 ± 0.28 |
| Spontaneous Ca²⁺ Release (events/30s pause) | 0.356 ± 0.109 | 0.927 ± 0.216 |
| Post-Rest Potentiation of Ca²⁺ Transient | 52 ± 5% | 37 ± 4% |
Key Functional Outcomes
The key findings on this compound are derived from studies using isolated cardiomyocytes. Below are the core methodologies cited in the research [5] [2].
Cardiomyocyte Isolation
Key Functional Assays
Compound Application
This compound represents a promising therapeutic strategy for treating cardiac conditions driven by CaMKII-mediated SR Ca²⁺ leak, such as atrial and ventricular arrhythmias and heart failure [5]. A significant advantage is its oral bioavailability, which is desirable for chronic medication [5] [2]. The compound has already entered Phase II clinical trials for rheumatoid arthritis, indicating a established safety profile in humans that could potentially accelerate its repurposing for cardiac indications [5] [2].
The table below summarizes the key inhibitory concentrations of this compound (also known as SMP-114) against different CaMKII isoforms, as identified in the literature.
| CaMKII Isoform | IC₅₀ Value | Experimental Context / Notes |
|---|---|---|
| CaMKIIα | ~1 μM | Primary target potency [1] [2]. |
| CaMKIIγ | ~30 μM | Shows lower potency compared to the α isoform [1] [2]. |
Key Biological Context:
While the search results confirm the IC₅₀ values and the primary research article [1] [2], they do not contain the detailed experimental protocols needed to replicate the kinase inhibition assays or the cellular experiments.
The mentioned study by Neef et al. (2017) would contain the full methodologies, but the search results only provide the high-level findings [1] [2]. General resources on experimental protocols were available but were not specific to kinase assays or this research [3] [4].
To better understand the drug's target, the following diagram illustrates the core CaMKII signaling pathway and the point of inhibition by this compound.
CaMKII Activation and Inhibition Pathway. This compound directly targets the active CaMKII enzyme.CaMKII is a central regulator activated by calcium signals. Increases in intracellular Ca²⁺ lead to the formation of a Ca²⁺/Calmodulin (CaM) complex, which binds to and relieves the autoinhibition of CaMKII. This activation often involves autophosphorylation, which can make the kinase partially active even after Ca²⁺ levels drop. Once active, CaMKII phosphorylates numerous downstream targets to regulate critical processes like synaptic plasticity and cardiac contractility [5] [6] [7]. This compound acts by inhibiting the activated CaMKII enzyme, thereby dampening this signaling cascade.
The following table summarizes the available solubility data for Rimacalib in DMSO and Ethanol, based on supplier specifications and research protocols.
| Solvent | Concentration | Preparation Notes / Key Uses |
|---|---|---|
| DMSO | 125 mg/mL (316.90 mM) [1] [2] | Sonication is recommended to aid dissolution [1]. Suitable for preparing high-concentration stock solutions. |
| Ethanol | 16.67 mg/mL (42.26 mM) [2] | Ultrasonication is recommended [2]. |
In experimental settings, this compound dissolved in DMSO is used to treat cells. The following workflow outlines a typical protocol for studying its effects on cardiomyocytes [3]:
Experimental workflow for this compound treatment in cardiomyocytes [3].
The specific protocol is as follows [3]:
Understanding the compound's background can be helpful for experimental design.
The table below summarizes the key design of an ongoing Phase 2 clinical trial for Afimkibart in moderate to severe Rheumatoid Arthritis [1].
| Trial Aspect | Details |
|---|---|
| Primary Purpose | To evaluate the efficacy and safety of Afimkibart versus a placebo in patients with inadequate response to TNF or JAK inhibitors [1]. |
| Phase | Phase 2 [1] |
| Participants | 160 planned [1] |
| Treatment Duration | 12 weeks [1] |
| Intervention Model | Parallel Assignment, with three treatment groups [1] |
| Blinding | Double-Blind [1] |
| Primary Sponsor | Hoffmann-La Roche [1] |
Based on the available trial information, here are the core methodologies being applied [1]:
The table below summarizes the available information on this compound from the search results.
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as SMP-114) [1] |
| Mechanism of Action | Calcium/calmodulin-dependent protein kinase II (CaMK II) inhibitor [1]. CaMK II-δ is the predominant isoform in the heart [2]. |
| Development Status | Investigational small molecule; has been trialed for Rheumatoid Arthritis (RA) [1]. |
| Relevant Research Context | Mentioned in a study on "cardiac ethanol toxicity," indicating it was provided to a research group by Dainippon Pharma for investigation [3]. |
| Specific Contractility Data | Not available in the searched literature. |
Although data for this compound itself is lacking, recent research outlines established protocols for the type of studies you are likely interested in. The table below describes common methodologies for assessing cardiomyocyte contractility in vitro [4] [5].
| Method Category | Description | Key Measured Parameters |
|---|---|---|
| Hydrogel Sensing Platforms | Flexible, biocompatible devices that measure cell contraction forces with minimal disruption, supporting long-term culture [6]. | Cell contraction forces |
| IonOptix System | A common setup that simultaneously traces sarcomere movements and changes in intracellular Ca2+ levels in a single cardiomyocyte [4]. | Sarcomere shortening; Ca2+ transient parameters |
| In Silico Models | Computer simulations using human-based electromechanical models to predict drug-induced effects on cardiac cellular inotropy, action potential, and calcium dynamics [5]. | Active tension peak; action potential duration; calcium handling |
Since this compound is a CaMKII inhibitor, the diagram below illustrates the general cardiac signaling pathway it is expected to influence. This provides a logical framework for how it might affect contractility.
Generalized pathway of CaMKII activation and inhibition in the heart.
This compound (SMP-114) represents a novel class of CaMKII inhibitors with significant potential for cardiovascular therapeutic development. As a potent, orally bioavailable compound, this compound inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with isoform selectivity, demonstrating approximately 1 μM IC₅₀ for CaMKIIα and 30 μM IC₅₀ for CaMKIIγ [1]. CaMKII has emerged as a critical signaling hub in cardiovascular pathophysiology, with particular relevance in arrhythmias, heart failure, and hypertrophy. The δ-isoform of CaMKII predominates in cardiomyocytes and serves as a key regulator of cardiac ion channels, calcium handling proteins, and transcriptional pathways [2].
The structural complexity of CaMKII enables multiple regulatory mechanisms, including activation by Ca²⁺/calmodulin, autophosphorylation at Thr287 (creating autonomous activity), and oxidative activation [3] [4]. This compound functions primarily through ATP-competitive inhibition at the catalytic site, effectively suppressing CaMKII's pathophysiological signaling while preserving basal cardiac function [1] [3]. This specificity profile makes this compound an invaluable research tool for delineating CaMKII-dependent processes in cardiomyocytes and a promising candidate for therapeutic development, having already advanced to Phase II clinical trials for rheumatoid arthritis [1].
Human iPSC-Derived Cardiomyocytes: The CiPA initiative recommends using human stem cell-derived cardiomyocytes (such as iCell Cardiomyocytes²) for drug safety and efficacy evaluation [5] [6]. These cells express the relevant human ion channels and calcium handling proteins, providing a physiologically relevant model for CaMKII inhibition studies.
Primary Cardiomyocyte Isolation: For murine studies, cardiomyocytes are typically isolated by retrograde Langendorff perfusion with liberase-based enzymatic digestion [1]. Human atrial and ventricular cardiomyocytes can be obtained from surgical specimens using collagenase-based digestion protocols [1].
Culture Conditions: Plate cardiomyocytes on fibronectin-coated surfaces (50 μg/mL in PBS) at appropriate densities (approximately 50,000 cells per well for 48-well MEA plates) [5]. Maintain cells in specialized maintenance media with regular medium changes (full change on day 2, then 50% changes every 2-3 days) [5]. Optimal electrophysiological maturity for MEA recordings typically develops after 7 days in culture [5].
Stock Solution Preparation: Prepare fresh this compound stock solutions in DMSO at 10-50 mM concentration [7]. Aliquot and store at -20°C to avoid freeze-thaw cycles. For aqueous working solutions, dilute stock in buffer with final DMSO concentration not exceeding 0.1% [7].
Dosing Considerations: Based on published studies, effective this compound concentrations in cellular assays typically range from 1-10 μM [1] [7]. Pre-incubate cardiomyocytes with this compound for at least 15 minutes before assay measurements to ensure complete inhibition [1] [7].
Control Design: Include vehicle controls (equivalent DMSO concentration) and positive controls for CaMKII activation (e.g., isoproterenol) in experimental designs. Consider using known CaMKII inhibitors (KN-93) as comparator compounds where appropriate.
Principle: This assay evaluates this compound's effects on systolic calcium release and diastolic calcium handling using fluorescent calcium indicators like Fura-2. CaMKII inhibition primarily affects SERCA2a function, ryanodine receptor phosphorylation status, and phospholamban activity, ultimately modulating calcium transient kinetics [1].
Table 1: Key Parameters for Calcium Transient Analysis
| Parameter | Description | Physiological Significance | Expected Change with this compound |
|---|---|---|---|
| Amplitude | Peak systolic Ca²⁺ | Contractile force | ~40% increase during post-rest potentiation [1] |
| Duration | Time from onset to 90% decay | Action potential duration | Variable depending on model |
| Decay Time Constant (τ) | Rate of Ca²⁺ reuptake | SERCA2a/NCX function | Improved SR Ca²⁺ reuptake [1] |
| Post-Rest Potentiation | Amplitude after pause | SR Ca²⁺ load | Significant improvement (~52% vs 37% in control) [1] |
Protocol:
Principle: This assay measures diastolic calcium release from the sarcoplasmic reticulum through ryanodine receptors. CaMKII hyperphosphorylation of RyR2 increases diastolic leak, contributing to arrhythmogenic triggers. This compound should reduce spark frequency by normalizing RyR2 phosphorylation [1].
Protocol:
Expected Results: this compound treatment should significantly reduce calcium spark frequency in human atrial cardiomyocytes (approximately 0.72 ± 0.33 vs. 3.02 ± 0.91 sparks/100 μm/s in control) and in failing human ventricular cardiomyocytes (0.78 ± 0.23 vs. 1.69 ± 0.27 sparks/100 μm/s) [1].
Principle: MEA technology enables non-invasive recording of cardiomyocyte field potentials across multiple wells simultaneously, providing a high-throughput platform for assessing drug effects on cardiac electrophysiology. The technique measures the integrated electrical activity of cardiomyocyte networks, capturing key parameters analogous to clinical ECG measurements [5] [6].
Table 2: MEA Parameters for CaMKII Inhibition Studies
| Parameter | Description | Clinical Correlation | This compound Effect |
|---|---|---|---|
| FPD (Field Potential Duration) | Time from depolarization to repolarization | QT interval | May normalize prolonged FPD |
| Spontaneous Rate | Beats per minute | Heart rate | Minimal effect at therapeutic doses |
| Spike Amplitude | Depolarization strength | Signal conduction | Preserved |
| Arrhythmia Incidence | Irregular rhythm patterns | Clinical arrhythmias | Reduced |
Protocol:
Data Interpretation: this compound should not significantly alter baseline electrophysiology at therapeutic concentrations, but may normalize pathological parameters in disease models (e.g., CaMKII-overexpression). Reduced arrhythmia incidence and stabilized repolarization are key indicators of efficacy.
Principle: CaMKII phosphorylates cardiac sodium channels (NaV1.5), increasing late sodium current (INa-L) that contributes to action potential prolongation and arrhythmia triggers. This compound should reduce this pathological current without affecting peak INa [1] [2].
Protocol:
Expected Results: this compound should significantly reduce late sodium current in cardiomyocytes from CaMKIIδC-overexpressing mice, where this current is pathologically elevated. This effect contributes to its antiarrhythmic properties.
Principle: While this compound is not expected to be cytotoxic at therapeutic concentrations, viability assays ensure that observed functional effects are not secondary to cell death or generalized toxicity. The MTT assay measures mitochondrial reductase activity as a marker of viable cell metabolism [8].
Protocol:
Alternative Viability Assays:
Interpretation: this compound should not significantly reduce cardiomyocyte viability at concentrations ≤10 μM. Effects observed at higher concentrations may reflect non-specific toxicity rather than CaMKII inhibition.
Sample Size: For primary cardiomyocyte experiments, include data from ≥3 different isolations with multiple technical replicates (typically n=15-30 cells per condition) [1]. For iPSC-cardiomyocytes, use cells from ≥3 different differentiations to account for biological variability.
Normalization: Normalize functional data (calcium transient amplitude, contraction force) to baseline values obtained before this compound application. Express viability data as percentage of vehicle-treated controls.
Quality Controls: Establish acceptance criteria for cardiomyocyte quality: rod-shaped morphology, clear striations, >80% viability after isolation, and stable electrophysiological parameters in control conditions.
Therapeutic Efficacy Profile: Successful this compound treatment should demonstrate:
Safety Profile: At therapeutic concentrations (1-10 μM), this compound should not:
The combined functional data should support this compound's potential as a targeted antiarrhythmic agent that addresses underlying CaMKII-driven pathology without the proarrhythmic risks associated with broader ion channel blockade.
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| No this compound Effect | Compound degradation; insufficient concentration | Prepare fresh stock solutions; verify activity in positive control systems |
| High Cell Death | DMSO toxicity; improper culture conditions | Limit DMSO to <0.1%; optimize plating density and medium composition |
| Poor MEA Signals | Suboptimal cell-electrode contact; low viability | Ensure precise droplet placement over electrodes; verify cell quality |
| Variable Calcium Transients | Inconsistent cell loading; dye bleaching | Standardize loading protocol; minimize light exposure during imaging |
| Electrical Noise in Patch Clamp | Poor seals; solution contamination | Filter solutions; polish electrodes; ensure clean experimental conditions |
These application notes provide a comprehensive framework for evaluating this compound's effects on cardiomyocyte function through integrated assessment of calcium handling, electrophysiology, and viability. The protocols leverage established methodologies from published studies and incorporate standardized approaches recommended by initiatives such as CiPA. Through systematic application of these assays, researchers can thoroughly characterize this compound's therapeutic potential and safety profile as a CaMKII inhibitor for cardiovascular applications. The multi-parameter approach ensures capture of both efficacy signals and potential safety concerns, supporting robust preclinical decision-making for this promising therapeutic candidate.
This compound is a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, with IC₅₀ values of approximately 1 μM for the CaMKIIα isoform and 30 μM for the CaMKIIγ isoform [1] [2].
The table below summarizes the key molecular properties and solubility data for this compound [1] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 215174-50-8 |
| Synonyms | SMP 114, SMP114, SMP-114 |
| Molecular Formula | C₂₂H₂₃FN₄O₂ |
| Molecular Weight | 394.44 g/mol |
| Solubility in DMSO | 125 mg/mL (316.90 mM) |
| Solubility in Ethanol | 16.67 mg/mL (42.26 mM) |
The following table outlines the preparation of common stock solution concentrations [1] [3].
| Target Concentration | Amount of Solid to Dissolve | Solvent Volume |
|---|---|---|
| 10 mM | 3.94 mg | 1 mL |
| 100 mM | 39.44 mg | 1 mL |
Handling Instructions:
Adhering to the following storage conditions is critical for maintaining the compound's stability and potency [1] [2] [3].
| Form | Temperature | Stability / Use-by |
|---|---|---|
| Lyophilized Solid | -20°C | Stable for 36 months when kept desiccated. |
| DMSO Stock Solution | -80°C | Stable for 6 months. |
| DMSO Stock Solution | -20°C | Stable for 1 month. |
To provide context for your research, this compound functions by inhibiting Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This kinase is a crucial mediator of cellular calcium signals and exists as a family of four isozymes (α, β, γ, and δ) [4]. The diagram below illustrates the general structure of the CaMKII holoenzyme.
When incorporating this compound into your experimental design, please consider the following:
Rimacalib (SMP-114) is a novel, potent, and orally bioavailable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that plays a critical role in cellular signaling cascades, particularly in the heart and brain, where it regulates key processes such as excitation-contraction coupling, synaptic plasticity, and gene expression. Dysregulation of CaMKII activity is implicated in several pathological conditions, including heart failure, arrhythmias, and rheumatoid arthritis. This compound has been shown to reduce sarcoplasmic reticulum (SR) Ca²⁺ leak and suppress spontaneous, arrhythmogenic Ca²⁺ release in cardiomyocytes, demonstrating its potential for therapeutic application in cardiac disease [1].
The following diagram illustrates the core signaling pathway involving CaMKII and the primary intervention point of this compound.
Figure 1: CaMKII Signaling Pathway and this compound Inhibition. Ca²⁺ influx leads to the formation of a Ca²⁺/Calmodulin (CaM) complex, which activates CaMKII. Active CaMKII (pCaMKII) promotes sarcoplasmic reticulum (SR) Ca²⁺ leak, a key pro-arrhythmic event. This compound inhibits active CaMKII, thereby reducing this pathological leak [2] [1] [3].
The table below summarizes the key biochemical and cellular activity data for this compound, providing a quick reference for researchers.
Table 1: Summary of this compound Bioactivity and Experimental Concentrations
| Parameter | Value | Context / Notes |
|---|---|---|
| IC₅₀ (CaMKIIα) | ~1 µM | Primary neuronal/heart isoform [4] [1] |
| IC₅₀ (CaMKIIγ) | ~30 µM | Other major isoform [4] [1] |
| In Vitro Treatment | 10 µM | Pre-incubation for at least 15 minutes in cellular assays [1] |
| Solubility (DMSO) | 125 mg/mL (316.90 mM) | Sonication is recommended [4] |
| Molecular Weight | 394.44 g/mol | [4] [1] |
| Molecular Formula | C₂₂H₂₃FN₄O₂ | [4] [1] |
This section provides step-by-step methodologies for key experiments used to evaluate this compound's efficacy in a research setting.
This protocol outlines the procedure for treating isolated cardiomyocytes with this compound to assess its effects on Ca²⁺ handling and contractility [1].
Objective: To evaluate the effect of this compound on Ca²⁺-transient potentiation and contractility in adult cardiomyocytes.
Materials:
Workflow: The experimental workflow for treating cardiomyocytes and measuring functional outputs is illustrated below.
Figure 2: Workflow for Cardiomyocyte Functional Assay. The key step is a 15-minute pre-incubation with 10 µM this compound prior to functional measurements [1].
Procedure:
Expected Results: this compound treatment should improve Ca²⁺-transient potentiation post-pause (~40% improvement reported) and increase twitch amplitude. It should also significantly reduce the frequency of Ca²⁺ sparks and associated pro-arrhythmic spontaneous Ca²⁺ release events, without negatively impacting systolic function or relaxation [1].
This protocol is used to investigate the effect of this compound on the late sodium current, which is enhanced in certain pathological conditions and contributes to arrhythmogenesis [1].
Objective: To measure the inhibitory effect of this compound on the late sodium current (Late INa) in cardiomyocytes.
Materials:
Procedure:
When designing experiments with CaMKII inhibitors, it is crucial to consider potential off-target and tissue-specific effects.
This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of CaMKII. The application notes and detailed protocols provided here offer a foundation for scientists to effectively utilize this inhibitor in cellular studies, particularly in the context of cardiac electrophysiology and calcium handling. The consistent use of a 10 µM concentration following a brief pre-incubation period has been demonstrated to effectively modulate CaMKII activity and produce significant functional outcomes in cardiomyocytes [1]. Researchers are encouraged to account for its isoform selectivity and the potential for tissue-specific toxicities with long-term exposure in their experimental design.
Understanding the pathways that control cell proliferation is fundamental to designing experiments for any potential anti-cancer therapeutic. The diagram below illustrates the key signaling pathway and core cell cycle machinery that regulates the G1 to S phase transition, a critical decision point for cell division [1].
This pathway highlights that a compound like Rimacalib would potentially target key nodes, such as the MAPK pathway or the Cyclin D-CDK4/6 complexes, to inhibit cell proliferation [1].
While specific this compound protocols are unavailable, established methods for evaluating cell proliferation and health can be adapted. The table below summarizes common assay types that form the basis of this research [2].
| Assay Category | Example Methods | Key Readout |
|---|---|---|
| Cell Viability & Proliferation | MTT, XTT, WST-1 assays | Metabolic activity of living cells |
| Flow Cytometry | DNA content staining (Propidium Iodide) | Cell cycle phase distribution (G1, S, G2/M) |
| Immunofluorescence | Staining of proliferation markers (Ki-67, phosphorylated proteins) | Spatial localization of targets within cells/tissues |
The experimental workflow for investigating a new compound typically follows a logical sequence from general effects to specific mechanisms, as shown below.
Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that serves as a critical regulator of calcium signaling in various tissues, including the heart and brain. Elevated CaMKII activity is implicated in the pathogenesis of numerous disease states, including heart failure, arrhythmias, and glioblastoma [1] [2] [3]. Consequently, CaMKII has emerged as a promising therapeutic target. Rimacalib (development code SMP-114) is a novel, orally available CaMKII inhibitor that has entered clinical Phase II trials for rheumatoid arthritis and exhibits significant potential for repurposing in cardiac and oncological indications [2]. These application notes provide a detailed experimental framework for evaluating the efficacy and mechanism of action of SMP-114 in various research models.
CaMKII functions as a dodecameric holoenzyme and its sustained activation, through autophosphorylation at Thr287 or oxidation, contributes to pathological cellular processes [1] [4]. In cardiac myocytes, CaMKII-mediated phosphorylation of key proteins like the ryanodine receptor (RyR2) and phospholamban (PLN) can lead to a sarcoplasmic reticulum (SR) Ca2+ leak, a primary cellular event underlying arrhythmogenesis and heart failure progression [2] [5]. SMP-114 has been demonstrated to significantly reduce this pathological SR Ca2+ leak in human cardiac tissues without impairing systolic function, positioning it as a promising candidate for treating cardiac arrhythmias [2].
Beyond cardiology, CaMKII inhibition is being explored in oncology. Recent studies identify CaMKIIγ as a critical target for eradicating glioblastoma stem-like cells (GSCs), which are responsible for tumor recurrence and therapeutic resistance [3]. High-throughput screening revealed a synthetic lethal interaction between CaMKII and the neurokinin 1 receptor (NK1R), suggesting that combined inhibition of these targets could potently suppress GSC viability and tumor growth [3].
This protocol details the methodology for quantifying the effects of SMP-114 on SR Ca2+ leak and associated arrhythmogenic correlates in isolated human and murine cardiomyocytes [2].
Table 1: Key Quantitative Findings from SMP-114 Cardiac Studies [2]
| Cell Type | Measured Parameter | Control Condition | SMP-114 Treatment | Significance |
|---|---|---|---|---|
| Human Atrial Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | p < 0.05 |
| Human Failing LV Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | p < 0.05 |
| Murine Ventricular Cardiomyocytes | SR Ca2+ Spark Frequency (sparks/100µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | p < 0.05 |
| Murine Ventricular Cardiomyocytes | Spontaneous Ca2+ Release Events (/30s pause) | 0.927 ± 0.216 | 0.356 ± 0.109 | p < 0.05 |
| Murine Ventricular Cardiomyocytes | Post-Rest Potentiation (% amplitude increase) | 37 ± 4% | 52 ± 5% | p < 0.05 |
This protocol describes the use of SMP-114, alongside other CaMKII inhibitors, in combination with NK1R inhibitors to achieve synthetic lethality in GSCs [3].
Table 2: Experimental Parameters for GSC Synthetic Lethality Studies [3]
| Experimental Model | CaMKII Inhibitors Tested | NK1R Inhibitors Tested | Key Readouts | Observed Outcome |
|---|---|---|---|---|
| In Vitro GSC Viability | HBC, Berbamine, KN-93 | SR 140333, Aprepitant | Cell Viability, Neurosphere Formation | Marked suppression with combination |
| In Vivo CAM Tumorigenesis | HBC | SR 140333 | Tumor Growth & Weight | Significant inhibition with combination |
| Molecular Analysis | KN-93 / siRNA knockdown | SR 140333 / siRNA knockdown | Apoptosis (Caspase-3, p53), Stemness Markers | Increased apoptosis, reduced stemness |
This protocol outlines a targeted phosphoproteomics approach to identify downstream substrates of CaMKII, which can be applied to characterize the signaling pathways modulated by SMP-114 [5].
The following diagrams illustrate the core mechanistic pathways and experimental workflows relevant to SMP-114 research.
Diagram 1: SMP-114 mechanism of action in cardiomyocytes. SMP-114 inhibits CaMKII activation, thereby reducing downstream pathological events like SR Ca2+ leak and arrhythmia [2] [5].
Diagram 2: GSC synthetic lethality screening workflow. The combined inhibition of CaMKII and NK1R induces synergistic cell death, confirming a synthetic lethal interaction [3].
The experimental protocols detailed herein provide a comprehensive framework for investigating the therapeutic potential of the CaMKII inhibitor this compound (SMP-114). The data generated from these methodologies robustly support its application in treating cardiac arrhythmias by normalizing calcium handling and, through synthetic lethal pairing, in targeting glioblastoma stem-like cells. These notes should enable researchers to reliably assess the efficacy and mechanism of action of SMP-114 in relevant preclinical models.
Rimacalib (development code SMP-114) represents an innovative small molecule therapeutic agent currently in investigative stages for the treatment of autoimmune and inflammatory conditions, particularly rheumatoid arthritis. As a highly selective CaMKII inhibitor, this compound modulates key inflammatory signaling pathways that drive autoimmune pathology, positioning it as a promising candidate for addressing unmet needs in rheumatology. The strategic importance of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development cannot be overstated, as these studies provide the critical foundation for understanding the relationship between drug exposure, biological activity, and therapeutic outcomes [1]. These integrated PK/PD approaches enable researchers to establish rational dosing regimens, identify optimal therapeutic windows, and mitigate potential safety concerns early in the development pipeline, ultimately streamlining the path to regulatory approval.
The development of this compound occurs against the backdrop of evolving CaMKII inhibitor therapeutics, where first-generation compounds have primarily focused on blocking ATP binding to the kinase's catalytic site [2]. The structural complexity of CaMKII, with its distinctive dodecameric holoenzyme architecture and multiple regulatory domains, presents both challenges and opportunities for selective pharmacological intervention. This document provides comprehensive application notes and detailed experimental protocols for characterizing this compound's PK/PD properties, incorporating current scientific standards and regulatory expectations for investigational new drug applications. These protocols are designed to generate robust, reproducible data that can inform critical go/no-go decisions throughout the drug development continuum.
This compound is a small molecule entity with the chemical formula C₂₂H₂₃FN₄O₂ and an average molecular weight of 394.45 g/mol [3]. Structurally, it belongs to the class of organic compounds known as biphenyls and derivatives, featuring a complex architecture containing multiple heterocyclic components including morpholine and isoxazole rings, and a guanidine functional group [3]. These structural elements contribute to its pharmacological activity and physicochemical properties, influencing both its target binding affinity and drug-like characteristics. The compound's IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide, with a defined stereochemistry at one chiral center, which may have implications for its pharmacokinetic behavior and target selectivity.
Currently, this compound remains in the investigational stage of development, meaning it has not yet received regulatory approval for commercial therapeutic use. Its development has been primarily oriented toward rheumatoid arthritis indications, with clinical trials exploring its potential efficacy in this autoimmune condition [3]. The compound specifically targets calcium/calmodulin-dependent protein kinase type II subunit gamma (CAMK2G) in humans, an enzyme that functions autonomously after Ca²⁺/calmodulin-binding and autophosphorylation, and is involved in critical cellular processes including sarcoplasmic reticulum Ca²⁺ transport and potentially in dendritic spine and synapse formation and neuronal plasticity [3]. From a drug development perspective, this compound is classified as a small molecule therapeutic with modality simplicity compared to biologic agents, potentially offering advantages in terms of oral bioavailability, manufacturing scalability, and cost-effectiveness should it progress to advanced stages of development.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₂₂H₂₃FN₄O₂ |
| Molecular Weight | 394.45 g/mol |
| Chemical Classification | Biphenyls and derivatives |
| INN/Generic Name | This compound |
| Development Code | SMP-114 |
| Therapeutic Area | Rheumatoid Arthritis |
| Development Status | Investigational |
| Mechanism of Action | CaMKII inhibitor |
| DrugBank Accession | DB12571 |
Pharmacokinetics (PK) and pharmacodynamics (PD) represent complementary disciplines in pharmacology that together provide a comprehensive understanding of drug behavior in biological systems. PK encompasses the quantitative study of how the body affects a specific drug after administration, focusing on the processes of absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the drug concentration-time profile in various body fluids and tissues, answering critical questions about how much of the drug reaches systemic circulation, how rapidly it gets there, how widely it distributes throughout the body, and how efficiently it is eliminated [4]. In contrast, PD investigates the biochemical and physiological effects of drugs on the body, with particular emphasis on the mechanism of action, therapeutic effects, and the relationship between drug concentration and biological response [4]. The integration of PK and PD data enables researchers to establish rational dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.
The strategic importance of PK/PD modeling in modern drug development spans all phases from preclinical discovery through clinical trials and post-marketing surveillance. During preclinical development, PK/PD approaches facilitate the evaluation of in vivo potency, intrinsic activity, and the identification of valid bio-markers and surrogate markers that can predict clinical response [1]. These studies also inform critical decisions regarding dosage form selection and regimen optimization before advancing to human trials. In the clinical phase, analytical PK/PD applications enable characterization of the dose-concentration-effect/toxicity relationship, evaluation of food, age and gender effects, assessment of drug-drug and drug-disease interactions, understanding of tolerance development, and quantification of inter- and intraindividual variability in drug response [1]. Furthermore, predictive PK/PD modeling supports extrapolation from preclinical data, simulation of drug responses under various scenarios, and clinical trial forecasting, ultimately contributing to more efficient and targeted clinical development programs.
The implementation of robust PK/PD studies provides a scientifically grounded framework for efficient decision-making regarding the selection of promising drug candidates, maximizes information gain from conducted experiments, and enables the execution of fewer, more focused clinical trials with enhanced efficiency and cost-effectiveness [1]. For innovative therapeutics like this compound, which targets the complex CaMKII signaling pathway, sophisticated PK/PD characterization is particularly vital for establishing proof of mechanism, validating target engagement, and guiding dose selection for proof-of-concept studies in humans. Moreover, these studies help establish the therapeutic window – the range between the minimum effective concentration and the concentration at which unacceptable adverse effects occur – which forms the basis for safe dosing recommendations across different patient populations.
Comprehensive ADME profiling of this compound requires a systematic approach employing both in vitro and in vivo models that comply with Good Laboratory Practice (GLP) standards. For absorption studies, researchers should employ validated Caco-2 cell monolayer assays to predict intestinal permeability, with samples collected from both apical and basolateral compartments at predetermined time points (e.g., 0, 30, 60, 120 minutes) and analyzed using LC-MS/MS to determine apparent permeability coefficients [4]. Parallel artificial membrane permeability assays (PAMPA) provide complementary data on passive diffusion mechanisms. For distribution assessments, tissue distribution studies in rodent models (typically rats) involve administering a single dose of this compound (recommended: 10 mg/kg via intravenous administration and 20 mg/kg via oral gavage) followed by terminal collection of major organs (liver, kidney, heart, brain, muscle, fat) at specified time points (e.g., 0.5, 2, 8, 24 hours). Tissue homogenates should be prepared and analyzed alongside plasma samples to calculate tissue-to-plasma concentration ratios and assess potential for tissue accumulation.
Metabolism investigations should begin with in vitro incubation studies using human liver microsomes and recombinant cytochrome P450 enzymes to identify primary metabolic pathways and potential drug interactions. Incubation mixtures typically contain 1 mg/mL microsomal protein, 1 μM this compound, and an NADPH-generating system in potassium phosphate buffer (100 mM, pH 7.4), with reactions terminated by acetonitrile addition at timed intervals (0, 5, 15, 30, 60 minutes) for metabolite identification and reaction phenotyping [4]. For excretion studies, bile duct-cannulated rodents (rats) should receive a single intravenous dose (5 mg/kg) of this compound, with serial collection of bile, urine, and feces over 24-72 hours. Samples must be processed using protein precipitation or liquid-liquid extraction before LC-MS/MS analysis to determine the percentage of administered dose recovered in each matrix and identify major elimination pathways.
Table 2: Comprehensive PK Study Protocol for this compound
| Study Type | Model System | Dosing | Sample Collection | Key Endpoints |
|---|---|---|---|---|
| Absorption | Caco-2 cell monolayers | 10 μM applied to donor compartment | Donor & receiver compartments at 0, 30, 60, 120 min | Apparent permeability (Papp), efflux ratio |
| Tissue Distribution | Sprague-Dawley rats (n=6/time point) | 10 mg/kg IV, 20 mg/kg PO | Plasma & tissues at 0.5, 2, 8, 24 hr post-dose | Tissue-to-plasma ratio, volume of distribution (Vd) |
| Metabolism | Human liver microsomes | 1 μM incubation with NADPH | 0, 5, 15, 30, 60 min | Metabolic stability, half-life, metabolite identification |
| Excretion | Bile duct-cannulated rats | 5 mg/kg IV | Bile, urine, feces over 72 hr | Cumulative excretion, mass balance |
| Protein Binding | Human plasma | 1, 5 μM incubation | Ultrafiltration at 37°C for 4 hr | Free fraction, binding percentage |
Target engagement studies for this compound should employ cellular models that endogenously or recombinantly express CaMKII isoforms, particularly the gamma and delta isoforms prevalent in cardiovascular tissues and immune cells. Protocol recommendations include treating human peripheral blood mononuclear cells (PBMCs) or recombinant CaMKII-expressing cell lines with varying concentrations of this compound (0.1 nM to 10 μM) for predetermined intervals (15 minutes to 24 hours), followed by lysis and assessment of CaMKII autophosphorylation at Thr287 using Western blot analysis or ELISA-based methods [2]. Parallel assessment of downstream phosphorylation targets (e.g., HDAC4, STAT1) provides confirmation of pathway modulation. For functional cellular assays, measurement of cytokine production (IL-6, TNF-α, IL-1β) in stimulated immune cells using Luminex multiplex technology or ELISA offers quantitative readouts of this compound's immunomodulatory effects, with concentration-response curves generated to determine IC₅₀ values.
In vivo pharmacodynamic evaluations should incorporate relevant disease models that recapitulate features of rheumatoid arthritis pathology. The collagen-induced arthritis (CIA) model in DBA/1 mice represents a well-established approach, with animals randomized to receive this compound at multiple dose levels (e.g., 3, 10, 30 mg/kg/day) or vehicle control administered orally beginning at disease onset. Animals should be evaluated daily for clinical arthritis scores, paw thickness measurements, and weight changes, with terminal collection of joint tissues for histopathological assessment of inflammation, cartilage damage, and bone erosion using standardized scoring systems [5]. Synovial tissue can be further analyzed for inflammatory biomarker expression and pathway modulation to confirm target engagement and correlate drug exposure with pharmacological effects. These preclinical PD studies provide critical proof-of-concept data supporting advancement to clinical trials and inform dose selection for initial human studies.
The calcium/calmodulin-dependent protein kinase II (CaMKII) represents a multifunctional signaling enzyme that serves to coordinate the actions of calcium-linked signals in various tissues, including the heart, brain, and immune system [2]. Structurally, CaMKII is distinctive among protein kinases due to its organization as a dodecameric holoenzyme composed of 12 subunits arranged in two stacked hexameric rings, with each subunit containing an N-terminal catalytic domain, a regulatory segment, and a C-terminal association domain responsible for oligomerization [2]. In its basal state, the regulatory segment functions as an auto-inhibitory domain by folding back onto the catalytic domain and blocking access to the substrate-binding site. Upon calcium elevation and subsequent calcium/calmodulin (Ca²⁺/CaM) binding, the auto-inhibitory domain is displaced, exposing the catalytic site and enabling autophosphorylation at Thr287, which renders the kinase partially active even after calcium levels decline.
The pathophysiological significance of CaMKII signaling extends to several disease processes, particularly in the cardiovascular system where excessive CaMKII activity contributes to heart failure progression, arrhythmogenesis, and adverse remodeling following myocardial infarction [2]. In immune and inflammatory contexts, CaMKII has been implicated in signaling pathways that drive autoimmune responses and chronic inflammation, positioning it as a promising therapeutic target for conditions like rheumatoid arthritis. The kinase's regulation involves multiple post-translational modifications beyond autophosphorylation, including oxidation of Met281/282 in response to reactive oxygen species and O-GlcNAcylation at Ser280 under conditions of elevated glucose, which can produce a "turbocharged" kinase with persistent activity even in the absence of sustained calcium signals [2]. These diverse regulatory mechanisms provide multiple potential avenues for pharmacological intervention.
This compound functions by targeting the ATP-binding site within the catalytic domain of CaMKII, competing with ATP and thereby reducing kinase activity. This mechanism is consistent with first-generation CaMKII inhibitors that primarily focus on blocking the catalytic activity of the enzyme [2]. However, the unique structural features of CaMKII, particularly the conformational rearrangements that occur upon activation – including reorganization of helix αD in the C-lobe and creation of hydrophobic docking sites (designated docking site B) – present opportunities for developing inhibitors with enhanced selectivity and novel mechanisms of action [2]. Understanding these structural nuances enables more informed interpretation of this compound's PK/PD relationships, as drug binding may be influenced by the activation state of the kinase and the presence of specific protein-protein interactions within the signaling complex.
Figure 1: CaMKII Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the calcium-mediated activation of CaMKII, progression to autonomous activity through autophosphorylation, and subsequent regulation of inflammatory gene expression. This compound exerts its therapeutic effect by inhibiting both the active and autonomous forms of CaMKII.
Integrated PK/PD modeling of this compound data should employ a systems pharmacology approach that incorporates the compound's unique mechanism of action as a CaMKII inhibitor. Recommended methodology includes developing a compartmental PK model to characterize this compound's absorption and disposition, coupled with an indirect response PD model to capture the temporal disconnect between plasma concentrations and downstream pharmacological effects on inflammatory biomarkers [1]. For more sophisticated analyses, a mechanistic PD model that explicitly represents the CaMKII signaling pathway, including calcium flux dynamics, CaMKII activation, autophosphorylation, and subsequent regulation of inflammatory mediators, provides enhanced predictive capability for extrapolation to human disease states. These models should be implemented using specialized software platforms such as GNU MCSim, Monolix, or NONMEM, with model performance evaluated through goodness-of-fit plots, visual predictive checks, and bootstrap analysis to quantify parameter uncertainty.
Population PK modeling represents another critical component of the analysis strategy, particularly as this compound advances to clinical development. These models should incorporate comprehensive covariate analysis to identify potential sources of interindividual variability in drug exposure, including demographic factors (age, weight, sex), physiological parameters (renal and hepatic function), and genetic polymorphisms in drug-metabolizing enzymes or transporters [4]. For this compound specifically, special consideration should be given to covariates that might influence CaMKII expression or activity in target tissues, as these could significantly impact exposure-response relationships. The ultimate goal of these modeling efforts is to support evidence-based dose selection for later-stage clinical trials and identify subpopulations that may require dose adjustment due to altered PK or PD characteristics.
Regulatory submissions for this compound must include comprehensive PK/PD data that adhere to specific guidelines outlined by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical PK/PD studies should follow Good Laboratory Practice (GLP) standards where appropriate, with particular emphasis on assay validation for bioanalytical methods used to quantify this compound concentrations and relevant biomarkers [4]. Documentation should clearly demonstrate method selectivity, sensitivity, accuracy, precision, and stability under storage and processing conditions, following established regulatory guidelines for bioanalytical method validation.
The investigational new drug (IND) application for this compound should include a dedicated Integrated PK/PD Summary that synthesizes data from all nonclinical studies to justify the proposed starting dose and dose escalation scheme for initial human trials [4]. This summary should explicitly address the relationship between exposure, target engagement, and pharmacological effects across relevant nonclinical models, with particular attention to dose-response relationships and the therapeutic index. As development progresses, population PK/PD analyses from clinical trials should be included in regulatory submissions to support dosing recommendations in specific subpopulations and guide potential dose adjustments based on factors such as renal impairment, hepatic dysfunction, drug-drug interactions, or genetic polymorphisms. These comprehensive analyses form the foundation for evidence-based prescribing information should this compound achieve regulatory approval.
The comprehensive PK/PD characterization of this compound through well-designed preclinical studies provides the essential foundation for rational clinical development of this promising CaMKII inhibitor. The integrated protocols outlined in this document facilitate systematic evaluation of the compound's absorption, distribution, metabolism, and excretion properties, coupled with rigorous assessment of its pharmacological effects on target engagement and downstream inflammatory pathways. As CaMKII continues to be validated as a therapeutic target across multiple disease states, including cardiovascular conditions, inflammatory disorders, and potentially metabolic diseases, the methodologies described here offer a template for efficient PK/PD profiling of this inhibitor class.
Looking forward, the evolution of CaMKII inhibitors like this compound will likely benefit from continued structural biology insights that reveal novel regulatory mechanisms and alternative approaches to kinase inhibition beyond traditional ATP-competitive strategies [2]. The expanding understanding of post-translational modifications that regulate CaMKII activity, including oxidation and O-GlcNAcylation, presents opportunities for developing state-dependent inhibitors with potentially enhanced safety profiles. Furthermore, advances in translational PK/PD modeling that incorporate quantitative systems pharmacology approaches will improve the prediction of human efficacious doses and accelerate the development timeline for this compound and related compounds. Through the systematic application of these sophisticated PK/PD strategies, the development of this compound can progress efficiently along the critical path from preclinical discovery to clinical validation, ultimately delivering this promising therapeutic to patients who may benefit from its novel mechanism of action.
The table below provides key data for preparing a this compound stock solution in DMSO.
| Property | Value / Information | Source / Context |
|---|---|---|
| Molecular Weight | 394.44 g/mol [1] | -- |
| Recommended Stock Concentration | 125 mg/mL (316.90 mM) [1] | Solution is prepared by sonication [1]. |
| Solubility in DMSO | ≥ 125 mg/mL [1] [2] | Confirmed by supplier data [1] [2]. |
| Physical Form | Off-white to pink solid powder [2] | -- |
Even ultra-low concentrations of DMSO can significantly impact cell signaling networks. The table below summarizes findings from a key study in NSCLC cell lines.
| Aspect | Finding | Experimental Context |
|---|---|---|
| General Effect | Heterogeneous, cell-line-specific alterations in signaling proteins [3]. | Study measured 187 proteins (137 kinases/substrates) via RPPA in 8 cell lines [3]. |
| DMSO Concentrations Tested | 0.0008%, 0.002%, and 0.004% (v/v) [3]. | -- |
| Key Outcome | 100% of measured proteins were statistically altered in at least one cell line at the highest concentration (0.004% v/v) [3]. | Changes were time- and cell line-dependent [3]. |
| Recommendation | The selection of DMSO concentrations and controls should be carefully evaluated to minimize unwanted effects on drug targets [3]. | -- |
This protocol is adapted from supplier data and best practices for solubility assessment [1] [4].
For rigorous quantification of solubility, you can adapt the NMR protocol used for fragment screening [4].
Problem: Inconsistent biological results in cell-based assays, potentially masked by DMSO's off-target effects.
Solution:
This compound is an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), with IC₅₀ values of approximately 1 µM for CaMKIIα and 30 µM for CaMKIIγ [1] [2]. CaMKII is a ubiquitous mediator of cellular Ca²⁺ signals and functions as a holoenzyme composed of twelve subunits [5]. Its activity is critical in cardiac and neuronal tissues, and its dysregulation is linked to various diseases [5]. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
To ensure reliable results, follow a logical workflow from stock solution preparation to final assay interpretation, as outlined below.
The table below summarizes the key storage and handling information for this compound as provided by the supplier [1].
| Specification | Details |
|---|---|
| Product Name | This compound (SMP-114) [1] |
| Molecular Formula | C₂₂H₂₃FN₄O₂ [1] [2] |
| Form Supplied | Solid Powder [1] |
| Purity | ≥98% [1] |
| Recommended Long-Term Storage | -20°C, dry, and dark for up to 1 year [1] |
| Solubility | 125 mg/mL in DMSO (316.90 mM) [1] |
| Stock Solution Storage | 0 - 4°C for 1 month [1] |
For reliable experimental results, please adhere to the following protocols for handling and troubleshooting this compound.
This diagram outlines the core handling procedure based on manufacturer specifications [1]:
If you encounter problems, consider these potential causes and solutions:
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Unexpectedly low activity | Stock solution degradation. | Confirm stock solution is not older than 1 month [1]. Prepare fresh aliquots more frequently. |
| Precipitation in assay buffer | Solubility limit exceeded upon dilution from DMSO stock. | Ensure final DMSO concentration is compatible with assay. Perform serial dilution or use a solubilizing agent. |
| Variable results between experiments | Inconsistent handling leading to freeze-thaw cycles or water absorption. | Store powder desiccated at consistent -20°C [1]. Aliquot stock solution to avoid repeated freeze-thaw. |
Q1: Can this compound be stored at -80°C for long-term stability? While the supplier's specified condition is -20°C [1], storing highly sensitive biological materials at -80°C is a common practice in pharmaceuticals for long-term stability, particularly for labile compounds [3]. However, the impact of -80°C storage on this compound's chemical integrity has not been explicitly studied in the available literature. If you choose to store it at -80°C, it is crucial to:
Q2: What is the basis for the current storage recommendation? The recommended -20°C storage for the solid powder is standard for many small molecule inhibitors to maintain chemical stability over a 12-month period [1]. The limited 1-month shelf life for the stock solution at 0-4°C suggests the compound is more stable in a dry, solid form and may degrade in solution [1].
Q3: How should I handle this compound for in vitro experiments? Always work with the solid powder at room temperature to minimize moisture absorption. Gently vortex and sonicate the stock solution to ensure it is fully dissolved and homogeneous before use [1].
The following FAQs and guides are built around general best practices for pharmacological research, which you can adapt once you find the specific details about rimacalib.
Q1: How can I improve the consistency of my this compound dose-response experiments? A: Inconsistent results often stem from biological and technical variability.
Q2: My cell-based assays show high variability. What strategies can I use? A: High cell-based assay variability can be managed through careful experimental design.
Q3: What is the best way to prepare and store this compound stock solutions to ensure stability? A: While specific data for this compound is needed, general principles for small molecule drugs apply.
The table below summarizes core techniques to reduce experimental variability, which are applicable to characterizing a new drug like this compound.
| Technique | Purpose | Methodology | Key Consideration |
|---|---|---|---|
| Blocking | Controls for known nuisance factors (e.g., day, operator, instrument) [1]. | Group experimental units into homogeneous blocks; all treatments are tested within each block. | Avoids confounding block effects with treatment effects. |
| Stratification | Ensures balanced representation of subpopulations (e.g., cell passage, animal litter) [1]. | Divide sample into strata based on a key characteristic; randomize treatments within each stratum. | Improves precision and generalizability of results. |
| Fractional Factorial Design | Efficiently screens many factors with a reduced number of experimental runs [1]. | Use a fraction (e.g., 1/2, 1/4) of the runs required for a full factorial design. | May confound (alias) some interaction effects; choose resolution carefully. |
| Regression Adjustment (ANCOVA) | Statistically controls for the effect of a continuous nuisance variable during analysis [1]. | Include a measured covariate (e.g., baseline activity, cell confluency) in the statistical model. | Assumes a linear relationship between the covariate and the outcome. |
The following diagram outlines a general workflow for developing a robust assay to test a new drug, incorporating the variability reduction techniques discussed. You can adapt this for this compound once its specific properties are known.
Title: Drug Assay Development and Validation Workflow
Q1: What is the primary challenge in developing specific CaMKII inhibitors like Rimacalib?
The main challenge lies in achieving isoform and splice-variant selectivity. CaMKII has four highly similar isoforms (α, β, γ, δ) and over 28 splice variants. Their catalytic domains are nearly identical, making it difficult to design drugs that target one specific isoform without affecting others, each of which may have distinct physiological and pathological roles [1] [2]. Furthermore, CaMKII has multiple activation modes via post-translational modifications, adding to the complexity of its inhibition [2].
Q2: What are the key structural features of CaMKII that are targeted for inhibition?
CaMKII inhibitors generally target one of three key structural regions of the kinase. The table below summarizes these targets and the mechanism of corresponding inhibitors.
| Target Site | Mechanism of Action | Example Inhibitors | Pros/Cons |
|---|
| ATP-binding Site | Competes with ATP, blocking kinase activity. | KN-93, KN-62 [3] | Pros: Classic, well-understood approach. Cons: Often lacks specificity due to conserved ATP-binding site across many kinases. | | Calmodulin (CaM) Binding Site | Prevents the activator Ca²⁺/Calmodulin from binding. | KN-93, KN-62 [3] | Pros: Can be more specific to CaMKII. Cons: May not inhibit the autonomously active (autophosphorylated) form of the kinase. | | Substrate/Docking Sites | Blocks access to specific substrate binding pockets (e.g., Docking Site B/C). | CaMKIINtide [3] | Pros: High potential for specificity; can target particular CaMKII functions. Cons: Peptide-based inhibitors often have poor drug-like properties (e.g., low stability, cell permeability). |
Q3: What is the current status and known mechanism of this compound (SMP-114)?
This compound is an investigational small molecule that has been studied in clinical trials for Rheumatoid Arthritis [4]. According to the DrugBank database, it is documented as a CaMKII inhibitor, with the CaMKIIγ subunit listed as a protein target [4]. This suggests its mechanism of action is likely related to the inhibition of this specific isoform.
However, critical details that are essential for troubleshooting experiments are not available in the public domain:
Since detailed protocols for this compound are unavailable, the following workflow outlines key experiments to characterize any CaMKII inhibitor, which you can adapt for your research. The diagram below visualizes this multi-stage process.
Phase 1: In Vitro Kinase Assay
Phase 2: Cellular Assay
Phase 3: Isoform and Kinase Selectivity Screen
Phase 4: Functional Phenotypic Assays
Issue: Lack of inhibition in cellular assays despite high in vitro potency.
Issue: Observed off-target or toxic effects.
Issue: Inconsistent results between experimental replicates or models.
The core strategy for mitigating chemotherapy-induced myelosuppression is to transiently protect healthy cells without shielding cancer cells from treatment.
The table below summarizes the key data on trilaciclib's application for cytotoxicity mitigation:
| Aspect | Details |
|---|---|
| Approved Drug Name | Trilaciclib (brand name: Cosela) [3] |
| Drug Class | Cyclin-dependent kinase 4/6 (CDK4/6) inhibitor [3] |
| Primary Indication | Myeloprotection in extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide or topotecan regimens [3] |
| Mechanism of Myeloprotection | Reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) [1] |
| Key Clinical Benefits | Reduces incidence/duration of severe neutropenia; lowers need for granulocyte colony-stimulating factors (G-CSF), red blood cell transfusions, and erythropoiesis-stimulating agents [1] |
| Recommended Dosage | 240 mg/m² intravenous infusion [1] |
| Administration Timing | Within 4 hours prior of chemotherapy on each day chemotherapy is administered [3] |
For your troubleshooting guides, you can adapt these core experimental methodologies used to assess the effects of a cytoprotective agent like trilaciclib.
1. Protocol: In Vitro Assessment of Cellular Viability and Proliferation
This method is used to determine the direct impact of a drug on cell health and growth.
2. Protocol: In Vivo Assessment of Myeloprotection
This describes the general framework of clinical trials used to validate myeloprotection in humans.
The following diagrams illustrate the logical relationships and workflows described in the protocols above.
Diagram: Mechanism of Myeloprotection by CDK4/6 Inhibition. This illustrates how trilaciclib protects hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage by inducing a temporary G1 arrest.
Diagram: In Vitro Viability Assay Workflow. This flowchart outlines the key steps for performing a cell viability assay to assess drug cytotoxicity and cytoprotection.
Q1: Could a cytoprotective agent like trilaciclib also protect the tumor cells, reducing the efficacy of chemotherapy? A1: This is a critical consideration. Trilaciclib's protection is effective primarily in RB-competent cells, like healthy HSPCs. Many aggressive tumors, such as small cell lung cancer, have inactive RB pathways. In these cases, the cancer cells are unresponsive to CDK4/6 inhibition, so trilaciclib does not protect them from chemotherapy, preserving the anti-tumor effect [1] [2].
Q2: What are the common adverse effects associated with trilaciclib itself? A2: In clinical trials, trilaciclib was generally well-tolerated. The most common adverse effects attributed to it were fatigue, nausea, and injection site reactions. Importantly, it did not add significant toxicity to the underlying chemotherapy regimen [1].
Q3: My in vitro viability assay shows high variability between replicates. What could be the cause? A3: High variability can stem from several sources:
Here are some common questions and issues related to batch consistency, along with generalized troubleshooting advice.
Q1: Why is batch-to-batch consistency critical for my research on Rimacalib? Batch-to-batch consistency ensures that the biological activity and chemical properties of your compound are identical across different production runs. Inconsistencies can lead to irreproducible results, wasting time and resources. One study on a marketed drug product found that different manufacturing batches failed bioequivalence statistical tests, demonstrating that batch-to-batch variability can be large enough to confound research outcomes [1].
Q2: What are the key quality attributes I should verify for a small molecule like this compound? For any research compound, you should verify a core set of quality attributes. The table below summarizes these key metrics and the standard techniques used to assess them.
| Quality Attribute | Description | Common Verification Methods |
|---|---|---|
| Identity | Confirms the molecular structure is correct. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [2] |
| Purity | Percentage of the desired compound versus impurities. | High-Performance Liquid Chromatography (HPLC) [2] [3] |
| Potency/Content | The amount of active compound present; its biological strength. | Bioassays, Amino Acid Analysis [2] |
| Physicochemical Properties | Traits like solubility and stability. | Solubility tests, accelerated stability studies [2] |
Q3: My experimental results are inconsistent. How do I troubleshoot if the issue is with a new batch of this compound?
Q4: What is the difference between batch testing and single-sample testing?
The following diagram outlines a generalized workflow for verifying the consistency between two batches of a compound. You can use this as a template for this compound.
The diagram below details the core analytical workflow for assessing a compound's key quality attributes, which forms the basis of the verification process.
Here are typical experimental protocols for the key techniques illustrated above:
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Mass Spectrometry (MS) for Identity Confirmation
For long-term projects, adopting a data-centric approach can be highly effective. This involves systematically recording data from every batch's quality control checks. Analyzing this data over time helps identify trends and proactively manage variability throughout the research and development lifecycle [4].
The process for evaluating alternative routes is systematic and relies heavily on Population Pharmacokinetic (popPK) modeling and model-informed precision dosing (MIPD) to understand how a drug behaves in the body when the administration method changes [1] [2].
The workflow below outlines the key stages of this evaluation.
Based on general drug development research, here is a comparison of routes that are often evaluated as alternatives to oral delivery. The suitability of each for Rimacalib would depend entirely on its specific chemical properties.
| Route | Key PK Considerations | Common Challenges | Example Experimental Metrics |
|---|---|---|---|
| Subcutaneous (SC) [3] [4] | Slower absorption; bioavailability may be <100% (e.g., 74.6% for one drug) [4]; long half-life possible [4]. | Injection site reactions; volume limitation; potential for erratic absorption. | Bioavailability (%) vs IV, Cmax, Tmax, absorption rate constant. |
| Intravenous (IV) [3] | 100% bioavailability; immediate onset; bypasses first-pass metabolism. | Requires medical supervision; higher risk of acute adverse events; not suitable for all settings. | Volume of Distribution (Vd), Clearance (CL), steady-state concentration. |
| Rectal [3] [5] | Rapid absorption via vascularized mucosa; partially bypasses first-pass metabolism. | Patient acceptance and privacy; variable retention; can be invasive; not suitable for all drugs. | Absorption rate, extent of first-pass metabolism bypass, Tmax. |
| Transdermal [3] [6] | Slow, sustained delivery; constant drug levels; bypasses first-pass metabolism. | Limited to potent, low-dose drugs; skin irritation; variable absorption based on skin type. | Permeation rate, steady-state flux, skin irritation score. |
| Inhaled/Nasal [3] | Rapid absorption across respiratory epithelium; large surface area; bypasses first-pass metabolism. | Requires specific particle size (1-10 µm); dependent on patient's respiratory physiology. | Particle size distribution, lung deposition fraction, Tmax. |
Here are detailed methodologies for key experiments, based on the studies found in the search results.
This is based on a Phase 1 trial of a monoclonal antibody.
F = (AUCSC / DoseSC) / (AUCIV / DoseIV) * 100.This methodology is used to understand variability and optimize dosing for a new route.
Q1: What is the strongest justification for developing a subcutaneous formulation of an oral drug? The primary justifications are patient convenience and compliance, which allows for at-home administration, and its applicability in patients who cannot take oral medications due to nausea, dysphagia, or altered mental status [3] [7]. It also provides a practical alternative to more invasive IV routes.
Q2: How critical is patient age when modeling pharmacokinetics for a new route? Very critical. Recent studies have identified age as a highly predictive covariate for key PK parameters like drug clearance. For example, a popPK model for Linezolid used patient age to individualize dosing and improve target attainment [1]. This must be investigated during model development.
Q3: Our drug has high first-pass metabolism. Which alternative routes should we prioritize? Prioritize routes that bypass pre-systemic metabolism in the liver. These include sublingual/buccal, rectal, intravenous, subcutaneous, inhaled, and transdermal routes [3]. These routes allow a greater fraction of the administered dose to reach the systemic circulation unchanged.
The table below summarizes the key pharmacological data for this compound available from current sources.
| Property | Detail |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB12571 [1] |
| Modality | Small Molecule [1] |
| Status | Investigational [1] |
| Primary Target | Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) [2] |
| IC₅₀ for CaMKIIα | ~1 μM [2] |
| IC₅₀ for CaMKIIγ | ~30 μM [2] |
| Chemical Formula | C₂₂H₂₃FN₄O₂ [1] |
| Molecular Weight | 394.45 g/mol [1] |
| CAS Number | 215174-50-8 [1] [2] |
| Aliases | SMP-114 [1] [2] |
| Solubility (DMSO) | 125 mg/mL (316.90 mM); sonication is recommended [2] |
To help visualize the cellular context of this compound's action, the following diagram outlines the CaMKII signaling pathway and the points where this compound acts as an inhibitor.
This diagram illustrates the central role of CaMKII and how this compound is intended to interrupt this pathway. The CaMKII activation cycle involves:
Q1: What is the primary therapeutic area of investigation for this compound? this compound has been studied in clinical trials for the treatment of Rheumatoid Arthritis (RA) [1]. Preclinical research also strongly suggests its potential application in cardiac arrhythmias, particularly atrial fibrillation (AF), due to its role in inhibiting CaMKII, a key driver of arrhythmogenic events [4] [3].
Q2: What are the recommended storage and handling conditions for this compound?
Q3: Why is CaMKII a significant therapeutic target? CaMKII is a "turbocharged" kinase that becomes persistently active under cardiac stress (e.g., from rapid heart rates, oxidative stress). This sustained activity promotes abnormal calcium leak from the sarcoplasmic reticulum (via RyR2 channels) and electrical/structural remodeling in the heart, creating a substrate for arrhythmias like AF and heart failure [4] [3].
| Problem | Potential Cause | Suggested Resolution |
|---|---|---|
| Low Bioactivity / High IC₅₀ | Inhibitor specificity; Cell-type specific CaMKII isoform expression (δ vs. γ). | Verify expression of target CaMKII isoforms in your model. Titrate concentration, noting different IC₅₀ for α (~1μM) vs. γ (~30μM) [2]. |
| Poor Solubility / Precipitation | Improper reconstitution of DMSO stock solution. | Use pure, anhydrous DMSO. Sonicate the solution to ensure full dissolution at 125 mg/mL [2]. |
| High Variability in Cellular Assays | Inconsistent cell model (passage number, confluency); Off-target effects on related kinases. | Standardize cell culture conditions. Include relevant control inhibitors to assess specificity beyond CaMKII. |
The table below summarizes key information on several CaMKII inhibitors based on the available search results.
| Inhibitor Name | Reported IC₅₀ / Potency | Key Mechanism of Action | Primary Research Context | Key Limitations / Notes |
|---|---|---|---|---|
| Rimacalib (SMP-114) | ~1 µM (CaMKIIα); ~30 µM (CaMKIIγ) [1]. | ATP-competitive inhibitor [2]. | Investigated for rheumatoid arthritis; improved Ca²⁺ handling in cardiomyocytes [2] [1]. | No data on direct efficacy comparison; development status appears inactive (trials terminated) [2]. |
| KN-93 | N/A in results | Competitive with Ca²⁺/calmodulin (CaM) binding; inhibits enzymatic activity and structural GluN2B binding [3] [4]. | Widely used as a research tool in cardiac and neuroscience studies [3] [5] [6]. | Lacks specificity; its inhibition of structural functions complicates interpretation of results [4]. |
| AS283 | Kᵢ ~17-71 nM [4]. | ATP-competitive; inhibits enzymatic activity without blocking structural GluN2B binding [4]. | Used as a research tool to distinguish enzymatic vs. structural CaMKII functions in neuroscience [4]. | High selectivity allows for more precise mechanistic studies. |
| tatCN21 & AIP | N/A in results | Binds to the T-site, inhibiting enzymatic activity and structural GluN2B binding [3] [4]. | Used as research tools; AIP shown to alleviate myocardial reperfusion injury in models [5]. | Similar to KN-93, the dual inhibition limits mechanistic specificity [4]. |
For the data presented to be useful, understanding the experimental context is critical.
The following diagram illustrates the different points of intervention for the various classes of CaMKII inhibitors within the CaMKII activation pathway.
This diagram clarifies a critical point of differentiation: while inhibitors like KN-93, tatCN21, and AIP disrupt both the enzymatic and structural functions of CaMKII, newer, more selective inhibitors like AS283 (and by mechanistic analogy, This compound) are designed to block only enzymatic activity without interfering with its structural role at the GluN2B site [4]. This distinction is vital for interpreting experimental data and designing future drugs.
The information available must be interpreted with caution due to significant limitations:
For researchers and drug development professionals, demonstrating a kinase inhibitor's selectivity is crucial for validating its mechanism of action and understanding potential off-target effects [1].
Major Kinase Profiling Technologies The table below summarizes the primary technologies used for generating kinase selectivity data.
| Assay Technology | Key Principle | Provider Example | Typical Panel Size (Wild-type kinases) |
|---|---|---|---|
| Radioactive Filter Binding | Measures transfer of a radioactive phosphate group; considered a gold standard for its sensitivity and direct functional readout [1]. | Millipore; Reaction Biology | ~261 to 348 kinases [1] |
| Non-Radiometric Mobility Shift | Detects a change in the electrophoretic mobility of a phosphorylated substrate [2]. | Carna Biosciences | ~272 kinases [1] |
| Competitive Binding (e.g., Ambit) | Measures a compound's ability to compete with an immobilized ligand for binding to kinase-phage; assesses binding affinity directly [1]. | DiscoverX (Ambit) | ~394 kinases [1] |
| Fluorescence-Based (e.g., Z'-Lyte) | Detects substrate phosphorylation via fluorescence changes in a probe peptide due to protease protection [1]. | Life Technologies | ~293 kinases [1] |
Interpreting Profiling Data To objectively compare inhibitors, the field uses quantitative parameters. A recently published approach, "selectivity entropy," is an improved way of expressing selectivity as a single-value parameter, enabling the rank ordering of inhibitors based on their overall promiscuity [1]. Profiling data is often visualized on a kinome tree, where kinases are grouped based on phylogenetic similarity, and the degree of inhibition by a compound is color-coded, providing an immediate visual of its selectivity landscape [3].
The following diagram outlines the general workflow for conducting a kinase selectivity study, from assay preparation to data analysis.
Since the specific data for this compound is not available in the public domain through this search, here are actionable steps you can take to build a comparison guide:
This compound (SMP-114) is a small-molecule, ATP-competitive CaMKII inhibitor that was initially developed for rheumatoid arthritis and has shown promise as an antiarrhythmic agent [1]. Its core therapeutic action is the inhibition of pathological CaMKII activity, which plays a key role in promoting arrhythmias in conditions like heart failure.
The table below summarizes the key available information:
| Property | Description |
|---|---|
| Inhibitor Type | Small molecule, ATP-competitive [1] [2] |
| Key Experimental Findings | Reduces sarcoplasmic reticulum (SR) Ca²⁺ leak & suppresses spontaneous Ca²⁺ release events (SCaEs) in human atrial and mouse ventricular cardiomyocytes [1] |
| Proposed Antiarrhythmic Mechanism | Targets CaMKII-dependent RyR2 hyperphosphorylation & late INa (late sodium current) [1] |
| Development Status | Preclinical research; results from large animal models are still lacking [1] |
The primary evidence for this compound's cardiac effects comes from studies on isolated cardiomyocytes [1]. The experimental workflow and mechanism of action can be visualized as follows:
Diagram: The experimental workflow involves applying this compound to isolated heart muscle cells under disease-like conditions and measuring its effect on calcium handling. The proposed mechanism is the inhibition of CaMKII's harmful action on the ryanodine receptor (RyR2), which stabilizes calcium release and prevents arrhythmias [1].
Based on the available information, the following specific details required for a comprehensive comparison guide are currently unavailable in the search results and would need to be sought in more specialized publications:
To build a more complete comparative guide, you could:
The following diagram illustrates the general competitive binding assay procedure, which can be applied to compare Rimacalib with other inhibitors [1].
To analyze data from a competitive binding assay and calculate the affinity of an unlabeled inhibitor like this compound, the following equations are essential [2] [1].
| Parameter | Equation | Description |
|---|---|---|
| Fraction Bound (f) | ( f = \frac{[L]}{K_d + [L]} ) | Fraction of receptor bound by ligand at concentration [L] [2]. |
| Half-time to Equilibrium (t₁/₂) | ( t_{1/2} = \frac{\ln(2)}{k_{off} (1 + \frac{[L]}{K_d})} ) | Estimates time for binding reaction to reach half of equilibrium [2]. |
| Inhibitor Constant (Kᵢ) | ( K_i = \frac{EC_{50}}{1 + \frac{[C]_t}{K_d^{(C)}} } ) | Cheng-Prusoff equation: Calculates true Kᵢ from EC₅₀ measured in competition assay [1]. |
The table below outlines a general protocol for a cell-based competitive binding assay, which can be adapted for this compound [3] [2].
| Step | Action | Key Considerations |
|---|---|---|
| 1. Protein Purification | Purify and immobilize the target GTPase (e.g., Rac1). Control the bound nucleotide (GDP/GTP) to investigate different signaling states [3]. | Use purified proteins to control the bound nucleotide, which is labile and crucial for GTPase function [3]. |
| 2. Express Binding Partners | Transfert cells (e.g., HEK293T) to express GFP-tagged competitor proteins. Use the same tag for all competitors for consistent detection and purification [3]. | Correct folding is essential; mammalian cells often provide the best environment for this [3]. |
| 3. Purify Competitors | Lyse cells and purify GFP-tagged proteins using GFP-Trap beads. Elute with low-pH glycine and immediately neutralize [3]. | Quickly neutralize the eluted protein (e.g., with Tris-HCl, pH 10.4) to limit damage from low pH [3]. |
| 4. Set Up Competition | Immobilize the GTPase on beads. Incubate with a mixture of two purified, tag-matched competitor proteins [3]. | The assay measures competition for a shared binding site; it is not suitable for interactions with distinct sites [3]. |
| 5. Detect & Quantify | Co-elute bound proteins. Use Western blot with an anti-GFP antibody to determine the relative amounts of each bound competitor [3]. | Accurate quantification of relative protein amounts is crucial for determining competitive affinity [3]. |
When designing a competitive binding assay, especially for a high-stakes context like drug development, paying attention to these details is critical for generating reliable data [2].
SAR analysis is fundamental to drug discovery, helping to identify the relationship between a molecule's structure and its biological activity, thereby guiding the optimization of properties like potency and selectivity [1].
The table below outlines the core components of a robust SAR analysis, which can be applied to a compound like Rimacalib.
| Analysis Component | Description | Common Methods & Techniques |
|---|---|---|
| Molecular Representation | Translating chemical structures into a numerical or graphical format that computers can process. | 2D descriptors (molecular weight, logP), 3D pharmacophore models, molecular fingerprints [1]. |
| Modeling Technique | The algorithm used to find the relationship between structure and activity. | Interpretive Models: Linear Regression, Random Forests (for understanding). Predictive Models: Support Vector Machines, Neural Networks (for screening). Physical methods like docking if a protein structure is available [1]. |
| Data Visualization | Graphical tools to interpret SAR trends and identify patterns. | SAR Tables (from R-group decomposition), Structure-Activity Landscapes, "Glowing Molecule" plots to highlight influential substructures [1] [2] [3]. |
| Domain of Applicability | Defining the chemical space where the SAR model's predictions are reliable. | Similarity to the training set molecules, range of descriptor values, leverage approaches [1]. |
When comparing a product's performance against alternatives, using Matching-Adjusted Indirect Comparisons (MAIC) is a rigorous methodology in the absence of head-to-head trials. This statistical technique adjusts for differences in baseline patient characteristics across separate studies to enable a more balanced comparison [4].
A well-structured comparison guide should present quantitative data clearly. The following table provides a template for summarizing efficacy and safety outcomes, modeled on real-world examples from comparative studies of therapeutics [4].
| Therapy | Overall Response Rate (ORR), % | Complete Response (CR) Rate, % | Progression-Free Survival (PFS), Hazard Ratio [95% CI] | Key Safety Events (e.g., % with Anemia) |
|---|---|---|---|---|
| This compound | [Value to be inserted] | [Value to be inserted] | [Value to be inserted] | [Value to be inserted] |
| Alternative A | [Value to be inserted] | [Value to be inserted] | 1.0 (Reference) | [Value to be inserted] |
| Alternative B | [Value to be inserted] | [Value to be inserted] | [Value to be inserted] | [Value to be inserted] |
To ensure reproducibility, experimental protocols cited in the guide must be reported with sufficient detail. Here is a checklist of essential data elements to include, based on guidelines for reporting protocols in the life sciences [5]:
Resources like Bio-protocol, Nature Protocols, and Journal of Visualized Experiments (JoVE) are excellent references for peer-reviewed, detailed experimental methodologies [6] [5].
Graphviz is a powerful tool for generating clear diagrams of signaling pathways and experimental workflows. Below is a DOT language script that outlines a generic workflow for a combined computational and experimental SAR analysis.
Diagram Title: SAR Analysis Workflow
This script creates a directed graph showing the key stages of an SAR project. You can adapt it by modifying the node labels and connections to represent the specific pathway or workflow for this compound.
The table below summarizes the available core data for KN-93 and Rimacalib.
| Property | KN-93 | This compound (SMP-114) |
|---|---|---|
| Primary Target | Ca2+/Calmodulin-dependent protein kinase II (CaMKII) [1] [2] [3] | CaMKII (subunits gamma and delta) [4] |
| Mechanism of Action | Selective, competitive inhibitor; binds to the Ca2+/Calmodulin complex to prevent CaMKII activation [5] [3] | Not fully detailed; described as a CaMKII inhibitor [4] |
| IC50/Ki | IC50: 370 nM (Ki) [3] | Not Available |
| Key Therapeutic Research Areas | Neuroprotection [1], Cartilage tissue engineering [5], Anti-fibrosis (Liver) [6], Cardiac arrhythmia [2] | Rheumatoid Arthritis (investigational) [4] |
| Chemical Formula | C26H29ClN2O4S [2] [3] | C22H23FN4O2 [4] |
| Molecular Weight | 501.04 g/mol [2] [3] | 394.45 g/mol [4] |
| CAS Number | 139298-40-1 [2] [3] | 215174-50-8 [4] |
KN-93 has been extensively characterized in various experimental models. The table below outlines its effects and the corresponding experimental protocols.
| Observed Effect | Experimental Model | Concentration/Dose | Key Outcome | Citation |
|---|---|---|---|---|
| Neuroprotection | Primary rat cortical neurons injured with NMDA | 0.25, 0.5, 1.0 µM | Dose-dependent increase in cell viability, reduced apoptosis and LDH leakage; reduced expression of caspase-3 and CaMKII proteins [1] | |
| Inhibition of Chondrogenic Hypertrophy | Human bone marrow-derived mesenchymal stem cells (BM-MSCs) in 3D culture | 2.0 µM | Enhanced chondrogenesis markers; suppressed hypertrophy markers (RUNX2, Collagen X) [5] | |
| Anti-Proliferative Effect | Human hepatic stellate cell line (LX-2) | 5 - 50 µM | Dose- and time-dependent inhibition of cell proliferation; increased expression of p53 and p21 [6] | |
| Amelioration of L-dopa induced dyskinesia | Parkinson's disease rat model | 1, 2, or 5 µg (intrastriatal administration) | Lowered expression of pGluR1S845 [3] |
Here are examples of detailed experimental methodologies used with KN-93:
The following diagram illustrates the core CaMKII signaling pathway that KN-93 inhibits, integrating its documented effects in neuroprotection and chondrogenesis based on the search results.
The established and versatile profile of KN-93 makes it a valuable tool for basic research to decipher CaMKII's role in various diseases. In contrast, the limited public data on this compound suggests its development is more targeted.
A robust specificity validation for a kinase inhibitor like Rimacalib typically involves the experiments outlined in the table below.
| Experiment Type | Key Measured Outcomes | Common Experimental Protocol |
|---|
| Kinase Selectivity Profiling | Percentage of kinase activity inhibition at 1 µM compound concentration; IC50 values for primary and off-target kinases. Selectivity score (e.g., Gini coefficient, S(10)). | Use of commercial kinase profiling panels (e.g., from Eurofins). Incubate this compound with a diverse set of kinases (e.g., 300+). Measure remaining kinase activity using ADP-Glo or mobility shift assays. Dose-response curves are generated for hits. | | Cellular Target Engagement | Cellular IC50 for target kinase phosphorylation. Reduction in pathway-specific biomarkers (e.g., p-STAT3 for JAK kinases). | Cell-based ELISA or Western Blot. Treat relevant cell lines with a dose range of this compound. Stimulate pathway and lyse cells. Detect phosphorylation of direct substrate or pathway proteins. | | Phenotypic Assays in Complex Systems | IC50 for functional readouts (e.g., cell proliferation, cytokine release). Minimum concentration for desired phenotypic effect. | Use primary cells or co-culture systems. Treat with this compound and measure functional endpoints like viability (CellTiter-Glo), apoptosis (Caspase-3/7 assay), or secreted analytes (ELISA/MSD). |
To help plan and document your validation strategy, the following diagram outlines the key stages and decision points in a comprehensive specificity assessment.